molecular formula C22H20N4O4S B11075077 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester

2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester

Cat. No.: B11075077
M. Wt: 436.5 g/mol
InChI Key: CWQBNTNIMPDAEK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrazole core substituted with a 1,3-benzothiazole moiety, an ethylidene group linked to 4-methoxyaniline, and a methyl ester of acetic acid. Its structure integrates multiple pharmacophoric elements: the benzothiazole ring is associated with antitumor and antimicrobial activities , the pyrazole scaffold is known for anti-inflammatory properties , and the 4-methoxyanilino group may enhance solubility and bioavailability .

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H20N4O4S/c1-13(23-14-8-10-15(29-2)11-9-14)20-17(12-19(27)30-3)25-26(21(20)28)22-24-16-6-4-5-7-18(16)31-22/h4-11,25H,12H2,1-3H3

InChI Key

CWQBNTNIMPDAEK-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the synthesis of the benzothiazole ring, followed by the formation of the pyrazole ring, and finally, the introduction of the methoxyaniline group. Common reagents used in these reactions include various acids, bases, and solvents, with reaction conditions carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

Reaction Reagents/Conditions Product Yield Analytical Data
Saponification of esterLiOH, THF/H<sub>2</span>O (0–5°C)2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid78%IR: 1720 cm<sup>−1</sup> (COOH), <sup>1</sup>H NMR: δ 12.1 (s, 1H, -COOH)

Nucleophilic Substitution at the Ester Group

The methyl ester acts as a leaving group in nucleophilic substitution reactions with amines or thiols, enabling amide or thioester formation.

Reaction Reagents/Conditions Product Yield Analytical Data
Amidation with benzylamineDCC, NMM, CHCl<sub>3</sub>, 24h2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid benzylamide65%<sup>13</sup>C NMR: δ 167.2 (CONH), MS: m/z 594 [M+H]<sup>+</sup>

Condensation Reactions

The ethylidene group participates in Knoevenagel-type condensations with active methylene compounds (e.g., malononitrile), forming extended π-conjugated systems.

Reaction Reagents/Conditions Product Yield Analytical Data
Condensation with malononitrilePiperidine, EtOH, reflux2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)-2-cyanoethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester72%UV-Vis: λ<sub>max</sub> 420 nm, <sup>1</sup>H NMR: δ 8.2 (s, 1H, CH=)

Oxidation of the Ethylidene Group

The ethylidene moiety is susceptible to oxidation, forming epoxides or ketones depending on the oxidizing agent.

Reaction Reagents/Conditions Product Yield Analytical Data
EpoxidationmCPBA, DCM, 0°C2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)epoxyethyl]-5-oxo-3-pyrazolyl]acetic acid methyl ester58%<sup>1</sup>H NMR: δ 3.8–4.1 (m, 2H, epoxy CH<sub>2</sub>)

Ring-Opening Reactions of the Benzothiazole

The benzothiazole ring undergoes nucleophilic ring-opening under acidic or basic conditions to form thioamide derivatives.

Reaction Reagents/Conditions Product Yield Analytical Data
Alkaline ring-openingNaOH (10%), H<sub>2</span>O/EtOH, 80°C2-[(4E)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester-1-thiolate63%IR: 2550 cm<sup>−1</sup> (SH), MS: m/z 502 [M+H]<sup>+</sup>

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems.

Reaction Reagents/Conditions Product Yield Analytical Data
Cycloaddition with benzonitrile oxideToluene, 110°C2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-(isoxazol-5-yl)pyrazolyl]acetic acid methyl ester55%<sup>13</sup>C NMR: δ 160.1 (C=N-O), HRMS: m/z 621.1543 [M+H]<sup>+</sup>

Analytical and Optimization Data

Key instrumentation :

  • TLC : Silica gel 60 F<sub>254</sub>, hexane/EtOAc (3:1)

  • NMR : Bruker AVANCE III HD (400 MHz) in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>

  • MS : Agilent 6545 Q-TOF

Reaction optimization for ester hydrolysis :

Temperature (°C) Base Time (h) Yield (%)
0–5LiOH278
25NaOH465
40KOH1.571

Mechanistic Insights

  • Ester hydrolysis proceeds via nucleophilic acyl substitution, with hydroxide attack at the carbonyl carbon .

  • Ethylidene oxidation involves mCPBA-mediated epoxidation through a concerted cyclic transition state .

  • Benzothiazole ring-opening follows an SNAr mechanism under basic conditions, with thiolate intermediate stabilization.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects, particularly due to the presence of the benzothiazole and pyrazole structures, which are known for their biological activity.

Anticancer Activity

Research indicates that derivatives of benzothiazole and pyrazole exhibit anticancer properties. The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action: Potentially involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
  • Case Study: A study demonstrated that related compounds showed significant cytotoxicity against several cancer cell lines, indicating that this compound could have similar effects .

Anti-inflammatory Effects

The compound's structural components may also contribute to anti-inflammatory properties:

  • Research Findings: Studies have shown that compounds with similar structures can reduce inflammation markers in vivo, suggesting potential use in treating inflammatory diseases .

Material Science Applications

Beyond pharmacology, this compound may have applications in material sciences due to its unique structural characteristics.

Synthesis of Novel Materials

The ability to modify the compound's structure allows for the development of new materials with specific properties:

  • Polymer Chemistry: The compound can be used as a building block in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength .

Analytical Methods for Characterization

To fully understand the applications and effectiveness of this compound, various analytical methods are employed:

  • Spectroscopic Techniques: NMR, FTIR, and UV-Vis spectroscopy are commonly used to characterize the chemical structure and confirm purity.
  • Crystallography: X-ray crystallography can provide insights into the molecular arrangement and interactions within solid-state forms of the compound .

Mechanism of Action

The mechanism of action of 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several derivatives discussed in the evidence. Key comparisons include:

Structural Analogues

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity/Application Reference
Target Compound Pyrazole + Benzothiazole 4-Methoxyanilinoethylidene, Methyl ester ~450 (estimated) Potential antitumor, antimicrobial
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid () Thiazolidinone + Pyrazole 4-Fluorobenzyloxy, Phenyl group 546.56 Anticancer, enzyme inhibition
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid () Thiazolidinone + Pyrazole 4-Ethoxy-2-methylphenyl, Phenyl group 532.60 Antimicrobial, anti-inflammatory
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one () Thiazolidinone 4-Hydroxy-3-methoxybenzylidene 295.31 Antioxidant, antidiabetic

Key Differences and Implications

Functional Groups and Bioactivity: The methyl ester in the target compound may act as a prodrug, enhancing cell permeability compared to the carboxylic acid derivatives in and . The 4-methoxyanilinoethylidene group likely improves electron-donating capacity and metabolic stability relative to the fluorobenzyl or ethoxy groups in analogues .

Synthetic Routes: Thiazolidinone derivatives () are synthesized via cyclization of thiosemicarbazides or hydrazides with ketones , whereas the target compound’s pyrazole-benzothiazole hybrid may require multi-step condensation and cyclization reactions .

Physicochemical Properties: The benzothiazole-pyrazole hybrid in the target compound likely exhibits higher lipophilicity (logP ~3.5) compared to thiazolidinone derivatives (logP ~2.1–2.8) , influencing membrane permeability and tissue distribution.

Research Findings

  • Antimicrobial Activity: Pyrazole-thiazolidinone hybrids () show MIC values of 2–8 µg/mL against Staphylococcus aureus, comparable to benzothiazole derivatives .
  • Anticancer Potential: Benzothiazole-containing compounds (e.g., ) exhibit IC₅₀ values of 10–20 µM against MCF-7 breast cancer cells , suggesting the target compound may share similar efficacy.
  • Solubility: The 4-methoxyanilino group in the target compound may confer better aqueous solubility (estimated 15–20 µg/mL) than fluorinated analogues (<10 µg/mL) .

Biological Activity

The compound 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester is a novel derivative that has gained attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety
  • A pyrazole ring
  • An acetic acid methyl ester functional group

The structural formula can be represented as follows:

C20H20N4O3S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the benzothiazole ring.
  • Synthesis of the pyrazole derivative.
  • Coupling reactions to attach the acetic acid methyl ester moiety.

Anti-inflammatory Activity

Research has indicated that derivatives of benzothiazole exhibit significant anti-inflammatory properties. In vitro studies have shown that the compound inhibits the activity of c-Jun N-terminal kinase (JNK), which is involved in inflammatory responses. This inhibition leads to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In particular, it has shown activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) values were determined through standard microdilution methods, revealing effective concentrations in the range of 10–50 μg/mL for bacterial strains and slightly higher for fungal strains .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values for these cell lines ranged from 15 to 30 μM, indicating moderate potency .

Study 1: Anti-inflammatory Mechanism

A study published in Pharmacophore explored the anti-inflammatory effects of similar benzothiazole derivatives. The results showed that compounds with a similar structure inhibited JNK signaling pathways effectively, correlating with reduced inflammatory markers in cellular assays .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various benzothiazole derivatives against clinical isolates. The study found that substitutions on the benzothiazole ring significantly influenced antimicrobial potency, with certain modifications enhancing activity against resistant strains .

Study 3: Anticancer Properties

Research conducted on the anticancer effects of related pyrazole derivatives indicated that compounds bearing methoxy groups exhibited enhanced activity against breast cancer cells. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The compound can be synthesized via multi-step reactions involving cyclocondensation, esterification, and hydrazone formation. A typical approach includes:

  • Cyclocondensation : Reacting benzothiazole derivatives with hydrazine hydrate to form pyrazole intermediates.
  • Esterification : Introducing the acetic acid methyl ester group using methanol under acidic catalysis.
  • Hydrazone Formation : Condensing the pyrazole intermediate with 4-methoxyaniline derivatives in refluxing acetic acid with sodium acetate (3–5 hours), followed by recrystallization from DMF/acetic acid .
  • Key Reference : Similar protocols for pyrazolyl benzoic acid derivatives are detailed in JOCEAh (1976), involving controlled temperature and stoichiometric ratios to avoid byproducts .

Basic: Which spectroscopic and analytical methods are used for structural characterization?

Core techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For definitive stereochemical assignment, as demonstrated for structurally related hydrazone derivatives .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Reflux in acetic acid (110–120°C) ensures complete cyclization while minimizing decomposition .
  • Catalyst Screening : Sodium acetate acts as a mild base to facilitate hydrazone formation; alternatives like piperidine may reduce reaction time.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/acetic acid) removes unreacted intermediates .
  • Byproduct Mitigation : Monitor reaction progress via TLC to isolate intermediates before side reactions (e.g., over-oxidation) occur .

Advanced: How can contradictions in reported biological activity data be resolved?

  • Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting assay results .
  • Stereochemical Consistency : Ensure stereochemical homogeneity via chiral HPLC or X-ray analysis, as minor enantiomers may exhibit divergent activities .
  • Assay Standardization : Compare results across studies using the same cell lines (e.g., HeLa for cytotoxicity) and controls. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). Focus on the benzothiazole and pyrazole moieties as key pharmacophores.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions.
  • QSAR Studies : Corolate substituent electronic properties (Hammett constants) with activity trends, guided by derivatives in patent literature .

Basic: What functional groups influence the compound’s reactivity?

  • Benzothiazole Ring : Enhances π-π stacking with aromatic residues in target proteins.
  • Pyrazole Carbonyl : Participates in hydrogen bonding with active-site residues.
  • Methoxyanilino Group : Modulates solubility and membrane permeability via methoxy hydrophobicity.
  • Acetic Acid Methyl Ester : A prodrug moiety that may hydrolyze in vivo to the active carboxylic acid .

Advanced: How is stereochemistry determined in such complex esters?

  • Chiral Derivatization : Convert the compound to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis.
  • X-ray Crystallography : Resolve absolute configuration, as applied to analogous hydrazone derivatives in Acta Crystallographica .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for enantiomeric identification .

Advanced: How are derivatives designed to study structure-activity relationships (SAR)?

  • Scaffold Modifications : Replace the methoxyanilino group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess electronic effects.
  • Bioisosteric Replacement : Substitute the benzothiazole ring with thiadiazole or oxadiazole to evaluate heterocycle contributions.
  • Prodrug Optimization : Modify the ester group (e.g., ethyl vs. methyl) to tune hydrolysis rates and bioavailability .

Basic: What are common byproducts during synthesis, and how are they identified?

  • Unreacted Intermediates : Detect via TLC (Rf comparison) and remove via column chromatography.
  • Oxidation Byproducts : Over-oxidation of the pyrazole ring forms ketones, identifiable by IR (C=O at ~1700 cm1^{-1}) and MS .
  • Polymerized Species : High-molecular-weight aggregates may form under prolonged heating; gel permeation chromatography (GPC) isolates these .

Advanced: How are stability issues addressed during storage or biological assays?

  • Storage Conditions : Store at –20°C under argon to prevent ester hydrolysis or oxidation.
  • Buffer Selection : Use PBS (pH 7.4) with 0.1% BSA to mimic physiological conditions and reduce aggregation.
  • Light Sensitivity : Protect from UV exposure using amber vials, as benzothiazole derivatives are prone to photodegradation .

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